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Compound Focus: Apratastat

CAS No.: 287405-51-0

Cat. No.: S519164

Apratastat was designed as a reversible, non-selective inhibitor targeting key enzymes involved in

inflammation and joint destruction [1].

e Primary Target: TACE/ADAM17: This enzyme is responsible for the "shedding" or proteolytic release
of membrane-bound proteins, most notably the pro-inflammatory cytokine TNF-a [2] [3]. By inhibiting
ADAML17, Apratastat aims to reduce the levels of soluble TNF-qa, a central driver of inflammation in
autoimmune diseases like RA [2] [3].

e Secondary Target: Matrix Metalloproteinases (MMPs): The drug also inhibits several MMPs,
including MMP-13 (Collagenase 3) [4] [5]. MMP-13 plays a key role in the degradation of type Il
collagen in cartilage, and its inhibition was intended to provide a cartilage-protective, disease-
modifying effect [4] [5].

The following diagram illustrates the core signaling pathway that Apratastat was designed to inhibit and its

intended therapeutic effects in Rheumatoid Arthritis.
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The proposed mechanism of action of Apratastat, showing its dual inhibition of TACE/ADAM17 and MMP-

13 to reduce inflammation and cartilage damage.

Quantitative Pharmacological Data

The tables below consolidate key quantitative findings from preclinical and clinical studies on Apratastat.

Table 1: Pharmacodynamic Profile (TNF-a Inhibition)

Model System ICs0 (Concentration for 50% Inhibition) Citation

In vitro 144 ng/mL [6][7]
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Model System ICso0 (Concentration for 50% Inhibition) Citation
Ex vivo 81.7 ng/mL [6] [7]
In vivo (Endotoxin-challenged) 126 ng/mL [6]

Table 2: Experimental Dosing in Preclinical Models

L Dose & . o
Application/Model Regimen Key Outcome Citation
Route
Lung Inflammation 10 Twice at 4 & 16 Reduced neutrophil/macrophage [1]
(Mouse) mg/kg hrs post- count; improved lung morphology
(i.p.) induction
MC38 Cancer 10 Once daily for Inhibited tumor growth and [1]
Xenograft (Mouse) mg/kg 14 days angiogenesis
(p.0.)
In vitro (HUVEC cells) 10 puM 24-hour Reduced ADAM17 activity and [1]
incubation protein level
In vitro (Lung tissue) 10 uM 24-hour Reduced mRNA levels of TNF-a [1]
incubation and IL-6

Experimental Protocols from Key Studies

For researchers, the methodologies from pivotal studies provide a template for investigating similar

compounds.

Protocol 1: Pharmacokinetic-Pharmacodynamic (PK/PD)
Modeling in Humans
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This protocol is based on a population-based approach that characterized the relationship between

Apratastat plasma concentration and TNF-a inhibition in healthy human subjects [6].

¢ Study Design: Data was pooled from three clinical trials involving single or multiple (twice daily) oral
doses of Apratastat.
¢ Pharmacodynamic Endpoint: Inhibition of TNF-a release was measured in several settings:

o In vitro: Direct measurement in a controlled lab setting.

o EXx vivo: Measurement using samples taken from subjects after dosing.

o In vivo: A controlled endotoxin challenge study in healthy subjects, where administered
endotoxin triggers a systemic inflammatory response, allowing for the measurement of drug
effect on TNF-a release.

¢ Modeling Technique: A mechanism-based inhibitory E,,, model was used to characterize the

relationship, deriving the ICgq values listed in Table 1.

Protocol 2: In Vivo Efficacy in Disease Models

This protocol outlines the approach used to test Apratastat's efficacy in a mouse model of inflammatory

lung injury [1].

e Animal Model: C57BL/6 mice.
¢ Disease Induction: Lung inflammation was induced by a combination of Poly(I:C) (a viral mimic) and
the SARS-CoV-2 RBD-S protein.
e Dosing Regimen: Apratastat was administered via intraperitoneal injection at 10 mg/kg, given at
two time points: 4 and 16 hours after the inflammatory challenge.
e Outcome Measures:
o Cellular Analysis: Counts of neutrophils and macrophages in lung tissue (e.g., via
bronchoalveolar lavage fluid analysis).
o Histopathology: Examination of lung tissue morphology to assess improvement.

Clinical Development and Discontinuation

Apratastat advanced to a Phase II clinical trial for Rheumatoid Arthritis (NCT00095342) [4] [8]. However,
in 2006, Wyeth Research (the developer) reported the termination of the drug's development. The primary
reason was a lack of efficacy in the Phase II trial, despite the drug achieving adequate plasma exposure and

successfully inhibiting TNF-a release [9] [6]. This inconsistency between the observed biochemical activity
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(TNF-« inhibition) and the absence of a clinical response in RA patients highlighted the complexity of the

disease and the challenges of targeting TACE/MMPs, and the compound was subsequently discontinued [6].

Current Research Relevance

Although no longer in clinical development, Apratastat remains a useful tool compound in biomedical
research. It is commercially available from chemical suppliers for in vitro and in vivo studies [1] [7]. Recent
research has explored its potential in other areas, such as overcoming radiotherapy resistance in non-small

cell lung cancer (NSCLC) and its anti-angiogenic effects in cancer models [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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